molecular formula C10H10FNO2 B14774774 Ethyl 3-(5-fluoropyridin-3-yl)prop-2-enoate

Ethyl 3-(5-fluoropyridin-3-yl)prop-2-enoate

Cat. No.: B14774774
M. Wt: 195.19 g/mol
InChI Key: QLBCSIZBUKLYLG-UHFFFAOYSA-N
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Description

Ethyl 3-(5-fluoropyridin-3-yl)prop-2-enoate is an organic compound with the molecular formula C10H10FNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a fluorine atom at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-fluoropyridin-3-yl)prop-2-enoate typically involves the reaction of 5-fluoropyridine-3-carbaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The product is purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-fluoropyridin-3-yl)prop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

Ethyl 3-(5-fluoropyridin-3-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-fluoropyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-fluoropyridin-2-yl)prop-2-enoate
  • Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate
  • Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate

Uniqueness

Ethyl 3-(5-fluoropyridin-3-yl)prop-2-enoate is unique due to the specific position of the fluorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 3-(5-fluoropyridin-3-yl)prop-2-enoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of α,β-unsaturated esters. Its structure features an ethyl ester functional group and a fluorinated pyridine moiety, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : this compound has been studied for its efficacy against various bacterial strains. The fluorine substitution may enhance binding affinity to bacterial enzymes or receptors, leading to increased antimicrobial effects.
  • Anticancer Potential : Investigations have shown that this compound can inhibit the proliferation of cancer cell lines. For example, studies report IC50 values indicating effective inhibition against several cancer types, including breast and lung cancers . The mechanism often involves interference with specific molecular pathways critical for cancer cell survival and proliferation.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, which is crucial in both antimicrobial and anticancer activities.
  • Receptor Binding : Its structural features allow it to bind effectively to certain receptors, modulating their activity. This can lead to downstream effects such as apoptosis in cancer cells or disruption of bacterial growth mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 10 µg/mL.
Study BAnticancer ActivityReported IC50 values ranging from 1.46 to 2.90 µM against lung and breast cancer cell lines, indicating potent anticancer properties .
Study CMechanism ExplorationIdentified specific enzyme targets affected by the compound, suggesting pathways involved in apoptosis and cell cycle arrest in cancer cells .

Comparative Analysis with Similar Compounds

The unique position of the fluorine atom in the pyridine ring differentiates this compound from structurally similar compounds. This positional variation can impact its reactivity and binding affinity compared to other halogenated derivatives:

CompoundStructural FeaturesBiological Activity
Ethyl 3-(4-fluoropyridin-3-yl)prop-2-enoateFluorine at position 4Moderate antimicrobial activity
Ethyl 3-(6-fluoropyridin-3-yl)prop-2-enoateFluorine at position 6Lower anticancer efficacy compared to the target compound

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

ethyl 3-(5-fluoropyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C10H10FNO2/c1-2-14-10(13)4-3-8-5-9(11)7-12-6-8/h3-7H,2H2,1H3

InChI Key

QLBCSIZBUKLYLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=CN=C1)F

Origin of Product

United States

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